(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1523606-30-5
VCID: VC2741924
InChI: InChI=1S/C6H11F2N.ClH/c1-5(4-9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H
SMILES: CC1(CC(C1)(F)F)CN.Cl
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.61 g/mol

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride

CAS No.: 1523606-30-5

Cat. No.: VC2741924

Molecular Formula: C6H12ClF2N

Molecular Weight: 171.61 g/mol

* For research use only. Not for human or veterinary use.

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride - 1523606-30-5

Specification

CAS No. 1523606-30-5
Molecular Formula C6H12ClF2N
Molecular Weight 171.61 g/mol
IUPAC Name (3,3-difluoro-1-methylcyclobutyl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H11F2N.ClH/c1-5(4-9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H
Standard InChI Key DNADGXVTCUINMA-UHFFFAOYSA-N
SMILES CC1(CC(C1)(F)F)CN.Cl
Canonical SMILES CC1(CC(C1)(F)F)CN.Cl

Introduction

Chemical Identification and Structural Properties

Basic Chemical Identity

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a chemical compound characterized by its unique cyclobutane framework with specific substitution patterns. The compound is identified by CAS registry number 1523606-30-5, which serves as its unique identifier in chemical databases and regulatory systems . Its molecular formula is C6H12ClF2N, corresponding to a molecular weight of 171.62 g/mol, which reflects its relatively small molecular size typical of building blocks used in pharmaceutical synthesis . The compound exists as a white to yellow solid under standard conditions, suggesting potential stability for laboratory storage and handling . As a hydrochloride salt, the compound demonstrates improved solubility in polar solvents compared to its free base form, making it more suitable for various laboratory and synthetic applications .

Structural Characteristics

The structure of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride features a four-membered cyclobutyl ring as its core, which contributes to its conformational properties and reactivity profile. Two fluorine atoms are positioned at the 3-position of the cyclobutyl ring, creating a geminal difluoro arrangement that significantly influences the electronic properties and stability of the molecule . A methyl group is attached at the 1-position of the cyclobutyl ring, sharing this position with a methanamine (CH2NH2) group that serves as the basic site for salt formation with hydrochloric acid . The presence of the difluoro substitution likely increases the lipophilicity of the compound while also affecting the acidity of nearby protons, potentially influencing its interaction with biological targets . The unique spatial arrangement of these functional groups creates a distinct three-dimensional structure that may contribute to specific binding interactions in biological systems.

Structural Representation and Identifiers

The compound can be represented through various chemical notation systems that enable precise structural identification and database searching. The SMILES notation for the parent compound (without HCl) is CC1(CC(C1)(F)F)CN, providing a linear string representation of the molecular structure . The InChI code, 1S/C6H11F2N.ClH/c1-5(4-9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H, offers a standardized way to represent the chemical structure including the hydrochloride portion . The corresponding InChI Key, DNADGXVTCUINMA-UHFFFAOYSA-N, serves as a fixed-length identifier that facilitates rapid database searching and information retrieval for this specific compound . These structural identifiers are essential for unambiguous compound identification across different chemical databases and literature sources, ensuring consistency in research and development activities.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is influenced by its functional groups and structural features. The primary amine functional group (NH2) represents a key reactive site capable of participating in numerous chemical transformations including nucleophilic substitutions, amide formation, and reductive amination reactions . The difluoro substitution at the 3-position of the cyclobutyl ring introduces electron-withdrawing effects that can modify the reactivity of the ring system and adjacent functional groups . The strained four-membered cyclobutyl ring may exhibit unique reactivity patterns compared to larger or unstrained ring systems, potentially influencing the compound's behavior in chemical reactions. As a hydrochloride salt, the compound contains a protonated amine (NH3+) that reduces the nucleophilicity of the nitrogen atom, requiring neutralization to the free base form for certain synthetic applications .

Applications in Chemical Research and Development

Laboratory and Synthetic Applications

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride serves important roles in laboratory settings, primarily as a building block for organic synthesis and chemical compound development. The compound is identified specifically for use in "laboratory chemicals, manufacture of chemical compounds" according to safety data documentation, highlighting its position in synthetic chemistry workflows . The primary amine functionality makes this compound particularly valuable in diverse synthetic transformations, including nucleophilic substitutions, amide formations, and coupling reactions that can generate more complex molecular architectures . The difluoro substitution pattern introduces unique electronic and steric effects that can be exploited in the design of compounds with specific properties, particularly in medicinal chemistry applications focusing on metabolic stability and membrane permeability . As a relatively small molecule with defined stereochemistry, it can serve as a useful scaffold for fragment-based drug design approaches, where core structures are elaborated through synthetic modifications to develop compounds with desired biological activities .

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride have been documented in chemical databases and commercial catalogs. A closely related compound is (3,3-Difluorocyclobutyl)methanamine hydrochloride, which lacks the methyl group at the 1-position of the cyclobutyl ring, resulting in a simpler structure with potentially different spatial properties . Another analog is 3,3-Difluoro-1-methylcyclobutanamine hydrochloride, which differs in the direct attachment of the amino group to the cyclobutyl ring rather than through a methylene linker, likely affecting its reactivity and conformational properties . The parent compound without the hydrochloride salt, (3,3-Difluoro-1-methylcyclobutyl)methanamine, is also documented with CAS number 72208132 and a molecular weight of 135.15 g/mol, serving as the free base form with different solubility characteristics . These structural variations demonstrate the diversity of fluorinated cyclobutyl compounds available for research applications, each with potentially unique chemical and biological properties.

Comparative Analysis of Similar Compounds

A comparative analysis of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride with related compounds reveals distinct differences and similarities that may influence their applications. The table below presents key features of structurally related compounds:

Compound NameMolecular FormulaKey Features
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochlorideC₆H₁₂ClF₂NContains methyl and methanamine groups at position 1, difluoro at position 3
(3,3-Difluorocyclobutyl)methanamine hydrochlorideC₅H₁₀ClF₂NLacks methyl group at position 1, potentially affecting steric properties
3,3-Difluoro-1-methylcyclobutanamine hydrochlorideC₅H₁₀ClF₂NDirect attachment of amine to cyclobutyl ring without methylene spacer
(3,3-difluoro-1-phenylcyclobutyl)methanamineC₁₁H₁₃F₂NContains phenyl group at position 1, significantly increasing molecular weight and lipophilicity

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